molecular formula C6H6NO5P B098731 (4-Nitrophenyl)phosphonic acid CAS No. 2175-86-2

(4-Nitrophenyl)phosphonic acid

Cat. No. B098731
Key on ui cas rn: 2175-86-2
M. Wt: 203.09 g/mol
InChI Key: CBWCNKVANCTCAD-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A solution of diethyl (4-nitrophenyl)phosphonate (60 g, 230 mmol) in 250 mL of concentrated HCl (aq) was stirred at reflux overnight. The excess HCl was removed under reduced pressure and the product used in further chemistries without purification (46.8 g, yield: 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([P:10](=[O:17])([O:14]CC)[O:11]CC)=[CH:6][CH:5]=1)([O-:3])=[O:2]>Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([P:10](=[O:11])([OH:14])[OH:17])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)P(OCC)(OCC)=O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The excess HCl was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product used in further chemistries without purification (46.8 g, yield: 100%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)P(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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